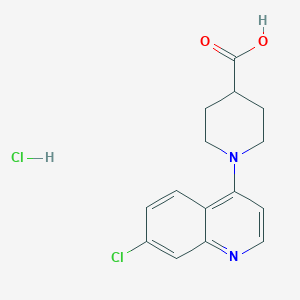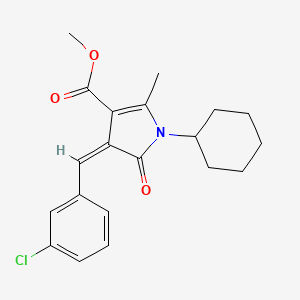![molecular formula C19H28N2O3S B4742023 1-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}azepane](/img/structure/B4742023.png)
1-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}azepane
Descripción general
Descripción
1-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}azepane is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of nitrogen-containing heterocycles such as pyrrolidines, piperidines, and azepanes. These compounds are notable for their potential applications in various areas of chemical research and pharmaceutical development, although the focus here will exclude drug use, dosage, and side effects.
Synthesis Analysis
The synthesis of azepanes, including compounds similar to this compound, can be achieved through various methods, including intramolecular 1,3-dipolar cycloadditions of nitrones or nitrile oxides to produce azepanes with annulated isoxazole, isoxazoline, or isoxazolidine rings (Würdemann & Christoffers, 2014). Another approach involves the ring expansion of 2-alkenylazetidinium salts, offering a novel route to pyrrolidines and azepanes (Couty et al., 2006).
Molecular Structure Analysis
The molecular structure of azepane derivatives, including this compound, is characterized by their seven-membered nitrogen-containing rings. The structural analysis often involves computational methods to predict the conformation and reactivity of these compounds. For instance, computational and spectral studies provide insights into the geometrical configuration and electronic properties of similar azepane compounds (Kumar & Bhaskar, 2019).
Chemical Reactions and Properties
Azepanes undergo various chemical reactions, including intramolecular N-alkylation, leading to the formation of ring-expanded pyrrolidines and azepanes. The distribution of the resulting five- or seven-membered rings depends on the substitution pattern on the azetidine ring and the nature of the nucleophile used in the expansion process (Drouillat et al., 2016).
Propiedades
IUPAC Name |
1-(azepan-1-yl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c22-19(20-13-3-1-2-4-14-20)12-9-17-7-10-18(11-8-17)25(23,24)21-15-5-6-16-21/h7-8,10-11H,1-6,9,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCARRQNCHDOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-acetylphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4741944.png)
![2,4-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4741945.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-butylphenyl)benzamide](/img/structure/B4741947.png)
![3-[(4-pyridinylmethyl)amino]-1-adamantanol hydrochloride](/img/structure/B4741953.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4741965.png)

![N-[4-(aminosulfonyl)phenyl]-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B4741987.png)
![N-(2,4-dimethylphenyl)-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4741992.png)
![3-[(4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4741994.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4741995.png)

![N-(4-bromophenyl)-2-({5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4742012.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4742020.png)
![4-bromo-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4742026.png)